(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate typically involves the esterification of (4-ethynylphenyl)methanol with 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of (4-ethynylphenyl)methyl 2-azido-2-methylpropanoate or (4-ethynylphenyl)methyl 2-thiocyanato-2-methylpropanoate.
Oxidation: Formation of (4-ethynylphenyl)methyl 2-bromo-2-methylpropanal.
Reduction: Formation of (4-ethynylphenyl)methyl 2-bromo-2-methylpropanol.
Wissenschaftliche Forschungsanwendungen
(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate involves its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethynyl group can undergo addition reactions. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Ethynylphenyl)methyl 2-chloro-2-methylpropanoate
- (4-Ethynylphenyl)methyl 2-iodo-2-methylpropanoate
- (4-Ethynylphenyl)methyl 2-fluoro-2-methylpropanoate
Uniqueness
(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. This increased reactivity can be advantageous in certain synthetic applications where a higher reactivity is desired.
Eigenschaften
CAS-Nummer |
918152-53-1 |
---|---|
Molekularformel |
C13H13BrO2 |
Molekulargewicht |
281.14 g/mol |
IUPAC-Name |
(4-ethynylphenyl)methyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C13H13BrO2/c1-4-10-5-7-11(8-6-10)9-16-12(15)13(2,3)14/h1,5-8H,9H2,2-3H3 |
InChI-Schlüssel |
HEEROCNOLIXHHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OCC1=CC=C(C=C1)C#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.